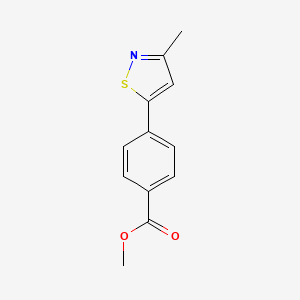

4-(3-メチル-1,2-チアゾール-5-イル)安息香酸メチル

説明

“Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” is a compound that contains a thiazole moiety. Thiazole is a versatile standalone moiety that contributes to the development of various drugs and biologically active agents . Thiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of a similar compound, “methyl 4- [ (2-chloro-1,3-thiazol-5-yl)methoxy]benzoate”, involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

医薬品化学: 抗菌剤および抗腫瘍剤への応用

4-(3-メチル-1,2-チアゾール-5-イル)安息香酸メチル のコア構造であるチアゾール部分は、その抗菌特性で知られています . この構造は、感染症の治療に使用されるスルファチアゾールや、HIVの治療に使用されるリトナビルなど、様々な薬剤に組み込まれています。 さらに、チアゾール誘導体は、チアゾフリンなどの化合物が細胞毒性について研究されているため、抗腫瘍研究において有望視されています .

農業: 殺菌剤および除草剤の開発

農業において、チアゾール誘導体は、殺菌剤や除草剤としての可能性を探られています . これらの化合物が有害な菌類や雑草の生育を抑制する能力は、作物の保護と収量増加に不可欠です。

産業応用: 化学合成と材料開発

チアゾール化合物は、化学合成と材料科学において中間体として役立ちます。 染料、殺生物剤、加硫促進剤の製造に使用されています . 特定の特性を持つ新素材の開発における役割は、現在も研究が進められています。

環境科学: 環境に優しい溶媒とグリーンケミストリー

チアゾール誘導体は、環境に優しい溶媒としての使用や、グリーンケミストリーの取り組みの一環として研究されています . その応用は、化学プロセスにおける有害な環境影響を軽減し、持続可能な慣行を促進することを目指しています。

材料科学: 写真感光剤と液晶

チアゾール誘導体の独特な特性により、写真感光剤としての使用や、液晶の開発に適しています . これらの用途は、チアゾール系化合物の感光性と相転移特性を利用しています。

分析化学: 触媒における配位子

分析化学において、チアゾール誘導体は、触媒プロセス中に金属イオンを安定化させるための配位子として使用されます . この安定化は、クリックケミストリーの基盤であるアジド-アルキン環状付加反応などの反応の効率を高めることができます。

将来の方向性

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of “Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” could involve further exploration of these properties and potential applications.

作用機序

Target of Action

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .

Mode of Action

For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

生化学分析

Biochemical Properties

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the growth of microorganisms.

Cellular Effects

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its pharmacokinetic properties and impact its therapeutic potential.

Transport and Distribution

The transport and distribution of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular respiration and energy production.

特性

IUPAC Name |

methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSEMNOINVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)

![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)

![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)

![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)